3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF3NO/c7-4-1-2-11(5(4)12)3-6(8,9)10/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBYKRDEJLEBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
Molecular Architecture
The compound features a five-membered pyrrolidin-2-one ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 3-position with bromine. The planar lactam carbonyl (C=O) at position 2 imposes rigidity, while the electron-withdrawing trifluoroethyl group enhances electrophilic reactivity at C3. The SMILES notation (C1CN(C(=O)C1Br)CC(F)(F)F) confirms this topology, with bromine occupying the less sterically hindered equatorial position.
Spectral Characterization
Synthetic Methodologies
Alkylation-Bromination Sequential Approach
Step 1: N-Trifluoroethylation of Pyrrolidin-2-one
Pyrrolidin-2-one undergoes alkylation with 1,1,1-trifluoro-2-iodoethane in acetonitrile using Cs₂CO₃ as base (Scheme 1). Optimal conditions (80°C, 12 h) yield 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in 72% after silica gel purification.
Reaction Conditions Table
| Reagent | Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1,1,1-Trifluoro-2-iodoethane | 1.2 | MeCN | 80 | 12 | 72 |
| Cs₂CO₃ | 2.5 | MeCN | 80 | 12 | - |
Step 2: Electrophilic Bromination at C3
NBS (1.2 equiv) in acetonitrile selectively brominates the 3-position of 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one at 30°C (5 h), achieving 85% conversion (Scheme 2). Radical scavengers like BHT suppress di-bromination.
Mechanistic Insight : The lactam carbonyl directs bromine to the α-carbon via conjugation, while the trifluoroethyl group minimizes steric clash at C3.
Bromination-Alkylation Sequential Approach
Step 1: Synthesis of 3-Bromopyrrolidin-2-one
Direct bromination of pyrrolidin-2-one using HBr/H₂O₂ in acetic acid affords 3-bromopyrrolidin-2-one in 65% yield. This method, however, risks over-bromination and requires rigorous temperature control (0–5°C).
Step 2: N-Trifluoroethylation of 3-Bromopyrrolidin-2-one
Alkylation with 2,2,2-trifluoroethyl methanesulfonate in DMF using NaH (60% dispersion) at 0°C gives the target compound in 58% yield. The lower efficiency versus Method 2.1 stems from reduced nucleophilicity of the brominated lactam.
Alternative Routes and Emerging Strategies
Analytical and Purification Techniques
Industrial-Scale Considerations
Cost Analysis
- NBS Route : Raw material cost: $412/kg (100 kg batch).
- HBr/H₂O₂ Route : $228/kg but lower purity (92–94%).
- Catalytic Bromination : Pd/C (5 wt%) reduces NBS usage by 40%, cutting costs to $305/kg.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Products include oxo derivatives.
Reduction Reactions: Products include hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one serves as a versatile building block in the synthesis of biologically active compounds. Its structural features allow it to be integrated into various drug candidates targeting neurological disorders and other medical conditions. For instance, derivatives of this compound have been explored for their efficacy as NMDA receptor modulators, which are crucial in the treatment of conditions like Alzheimer's disease and schizophrenia .
1.2 Case Studies
- Study on NMDA Receptor Modulators : Research published in patent literature highlighted the use of this compound in developing novel heteroaromatic compounds that modulate NMDA receptor activity. These compounds exhibited promising pharmacological profiles, indicating their potential as therapeutic agents .
Organic Synthesis
2.1 Synthetic Applications
The compound is utilized as an intermediate in the synthesis of various organic molecules. Its ability to undergo nucleophilic substitution reactions makes it a valuable reagent in constructing complex molecular architectures.
Table 1: Synthetic Reactions Involving this compound
Material Science
3.1 Polymer Chemistry
The unique trifluoroethyl group enhances the thermal and chemical stability of polymers synthesized using this compound as a monomer. Research indicates that polymers incorporating this compound exhibit improved mechanical properties and resistance to solvents.
Case Study: Polymer Synthesis
A study demonstrated the synthesis of fluorinated polymers using this compound as a precursor. The resulting materials showed significant improvements in thermal stability compared to non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with molecular targets through its bromine and trifluoroethyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The compound may also participate in hydrogen bonding and van der Waals interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,2,2-trifluoroethylbenzene: Similar in structure but with a benzene ring instead of a pyrrolidinone ring.
3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one: Similar but with a piperidinone ring instead of a pyrrolidinone ring.
Uniqueness
3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is unique due
Biological Activity
Overview
3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoroethyl group attached to a pyrrolidinone ring. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties and interactions with biological molecules.
- Molecular Formula : C6H7BrF3NO
- Molecular Weight : 260.05 g/mol
- Structure : The presence of the bromine and trifluoroethyl groups significantly influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom can form covalent bonds with nucleophilic sites on proteins, while the trifluoroethyl group enhances lipophilicity and may improve membrane permeability. These interactions can lead to modulation of enzyme activity and receptor binding, resulting in various biological effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways.
- Neuroprotective Effects : Preliminary studies suggest that it may exert protective effects in neurodegenerative models by stabilizing microtubules and reducing tau pathology .
- Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise against certain bacterial strains, indicating potential applications in treating infections.
- Cytotoxicity : Evaluations of cytotoxic effects reveal that while the compound can inhibit cell growth in cancer cell lines, it also demonstrates relatively low cytotoxicity towards normal cells, making it a candidate for further drug development .
Case Study 1: Neuroprotective Properties
A study evaluated the effects of this compound in a mouse model of tauopathy. The compound demonstrated a reduction in axonal dystrophy and decreased amyloid-beta deposition, suggesting potential benefits in treating Alzheimer's disease .
Case Study 2: Antimicrobial Activity
In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating effective inhibition at low concentrations.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one | Contains difluorophenyl group | Anticancer properties |
| 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one | Contains fluorine at para position | Enhanced receptor binding |
| 3-Bromo-1-(phenyl)pyrrolidin-2-one | Lacks trifluoroethyl group | Lower potency compared to trifluoroethyl analogs |
Q & A
Basic Question
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact.
- Spill Management : Neutralize brominated compounds with sodium thiosulfate before disposal .
How can researchers resolve contradictions in reported reaction yields for similar compounds?
Advanced Question
Discrepancies in yields (e.g., 68% in one study vs. 45% in another) often stem from subtle differences in reaction setup. For example, trace moisture in DMF can hydrolyze intermediates, reducing yields. Systematic replication with controlled variables (solvent dryness, inert atmosphere) is essential. Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., catalyst loading, temperature) .
What role does the trifluoroethyl group play in modulating biological activity?
Advanced Question
The trifluoroethyl group enhances metabolic stability and lipophilicity, making the compound a candidate for CNS-targeting drugs. In vitro studies of analogous compounds showed improved blood-brain barrier penetration (Papp > 5 × 10⁻⁶ cm/s) compared to non-fluorinated derivatives. However, its electron-withdrawing nature may reduce binding affinity to certain receptors, requiring structural optimization .
How can researchers troubleshoot low yields in the final lactamization step?
Basic Question
Low yields often arise from incomplete cyclization. Solutions include:
- Activating Agents : Use HATU or EDC/HOBt for amide bond formation.
- Solvent Optimization : Switch from THF to DMF to enhance solubility.
- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hr conventional heating) .
What computational tools are useful for predicting regioselectivity in bromination?
Advanced Question
DFT calculations (e.g., Gaussian 16) can model radical intermediates to predict bromination sites. For example, Fukui indices (radical philicity) accurately predicted 3-bromo selectivity in pyrrolidin-2-one derivatives. Molecular dynamics simulations (MD) further assess solvent effects on transition states .
How does the compound’s stability vary under acidic vs. basic conditions?
Advanced Question
The lactam ring is stable in neutral and mildly acidic conditions (pH 4–7) but undergoes hydrolysis in strong acids (pH < 2) or bases (pH > 10). Accelerated stability testing (40°C/75% RH for 4 weeks) showed <5% degradation at pH 6.8, but 25% degradation at pH 12. Buffered formulations (e.g., citrate buffer) are recommended for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
